molecular formula C17H21N3O3S B2987753 N-(1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide CAS No. 1396861-96-3

N-(1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide

Numéro de catalogue B2987753
Numéro CAS: 1396861-96-3
Poids moléculaire: 347.43
Clé InChI: YVYAMVUDOYJRRJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

Oxadiazoles, the core structure of this compound, are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .


Molecular Structure Analysis

The molecular formula of “N-(1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide” is C20H25N3O3 . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures .


Chemical Reactions Analysis

Oxadiazoles have been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 355.43 . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .

Applications De Recherche Scientifique

Oral Bioavailability and Selectivity

One study highlighted the discovery of a potent and selective beta3 adrenergic receptor agonist, demonstrating high oral bioavailability in animal models. This compound is among the most orally bioavailable beta3 adrenergic receptor agonists reported, indicating its potential for further therapeutic development (Feng et al., 2000).

Antimicrobial and Anti-HIV Activity

Research has been conducted on novel primary and secondary benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moiety, prepared through direct chlorosulfonation. These compounds were evaluated for their antimicrobial and anti-HIV activity, showing promising results that align with structure-activity relationships (Iqbal et al., 2006).

Anticancer and Anti-HCV Agents

Another study synthesized novel celecoxib derivatives and evaluated them for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Some compounds demonstrated significant bioactivity, including modest inhibition of HCV NS5B RdRp activity, highlighting their therapeutic potential (Küçükgüzel et al., 2013).

Antimalarial Activity

A series of chiral and achiral benzenesulfonamides incorporating 1,3,4-oxadiazole and amino acid moieties were synthesized and screened for antimalarial activity. Electrophoretic analysis indicated one compound effectively inhibited the degradation of hemoglobin, offering potential as novel antimalarial lead compounds (Zareef et al., 2007).

Propriétés

IUPAC Name

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c21-24(22,14-7-3-1-4-8-14)20-17(11-5-2-6-12-17)16-18-15(19-23-16)13-9-10-13/h1,3-4,7-8,13,20H,2,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYAMVUDOYJRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3CC3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.